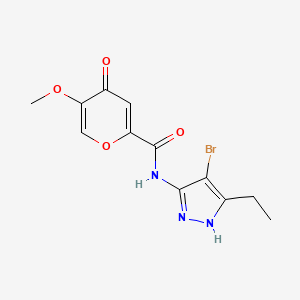![molecular formula C11H16ClN3OS B6625682 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide](/img/structure/B6625682.png)
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes, including pain perception, mood regulation, appetite, and immune function. In
Wirkmechanismus
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide is a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. These receptors are G protein-coupled receptors that are widely distributed throughout the body, including the brain, immune system, and peripheral tissues. When 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide binds to these receptors, it activates a signaling cascade that leads to the modulation of various physiological processes, including pain perception, mood regulation, appetite, and immune function.
Biochemical and Physiological Effects:
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in preclinical models of pain and inflammation. Additionally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases. Furthermore, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. Finally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to modulate the reward system in the brain, suggesting its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for a more precise and targeted modulation of physiological processes. Additionally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been extensively studied, allowing for a better understanding of its mechanism of action and potential therapeutic applications. However, one limitation of using 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide is its potential for off-target effects, as it can bind to other receptors besides the cannabinoid receptors. Additionally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide. One direction is the further exploration of its potential as an anti-cancer agent. Another direction is the investigation of its potential as a treatment for addiction. Additionally, the development of more selective and potent agonists of the cannabinoid receptors could lead to the development of new therapeutics for a variety of diseases and conditions. Finally, the investigation of the potential off-target effects of 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Synthesemethoden
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide can be synthesized through several methods, including the reaction of 4-piperidone with 3-chlorobenzyl chloride, followed by the reaction with thiophenol and then the reaction with methylamine. Another method involves the reaction of 4-piperidone with 3-chlorobenzyl chloride, followed by the reaction with thiophene-2-carboxylic acid and then the reaction with methylamine. Both methods require several steps and careful purification to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical models of pain, inflammation, and neurodegenerative diseases. Additionally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Furthermore, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been studied as a potential treatment for addiction, as it can modulate the reward system in the brain.
Eigenschaften
IUPAC Name |
4-[(3-chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c12-9-3-6-17-10(9)7-14-8-1-4-15(5-2-8)11(13)16/h3,6,8,14H,1-2,4-5,7H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTKKRWYSSTBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=C(C=CS2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-2-methoxybenzonitrile](/img/structure/B6625602.png)

![(1R,2R)-N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625620.png)

![(2R,3R)-2-(4-chloro-3-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B6625627.png)
![N-[(3-chlorothiophen-2-yl)methyl]-1-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methanamine](/img/structure/B6625640.png)
![(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6625643.png)
![N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide](/img/structure/B6625650.png)
![6-[4-[(3-Chlorothiophen-2-yl)methylamino]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6625689.png)
![N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B6625693.png)
![(4aR,7aS)-1-[5-chloro-6-(cyclopropylmethoxy)pyridine-3-carbonyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625702.png)
![3-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B6625706.png)
![(4aR,7aS)-1-(1-tert-butyl-5-cyclopropylpyrazole-3-carbonyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625709.png)
![2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide](/img/structure/B6625717.png)